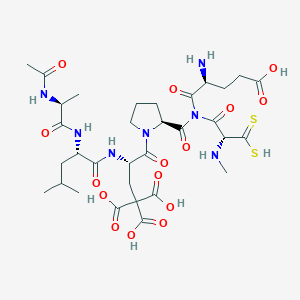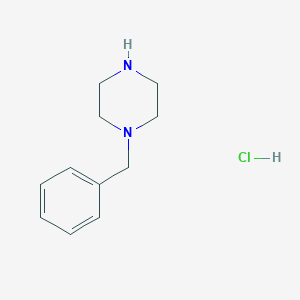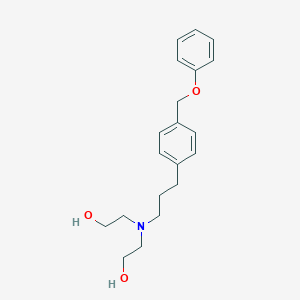
ETHANOL, 2,2'-((3-(p-(PHENOXYMETHYL)PHENYL)PROPYL)IMINO)DI-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanol, 2,2'-((3-(p-(phenoxyMethyl)phenyl)propyl)imino)di- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as EPPI or Ethanolamine EPP. EPPI is a versatile compound that can be used in the synthesis of various materials, such as polymers, surfactants, and pharmaceuticals.
作用机制
The mechanism of action of EPPI is not fully understood. However, it is believed that EPPI exerts its effects by binding to specific receptors or enzymes in the body. EPPI has been found to bind to the nicotinic acetylcholine receptor, which is involved in various physiological processes, such as muscle contraction and neurotransmission. EPPI has also been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, which is involved in cognitive processes.
生化和生理效应
EPPI has been found to have various biochemical and physiological effects. EPPI has been found to inhibit the growth of various bacteria and fungi by disrupting their cell membranes. EPPI has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which play a role in the pathogenesis of various inflammatory diseases. Moreover, EPPI has been found to induce apoptosis in cancer cells by activating the caspase cascade.
实验室实验的优点和局限性
EPPI has several advantages as a chemical compound for lab experiments. EPPI is readily available and can be synthesized using simple methods. EPPI is also stable under various conditions and can be stored for long periods without degradation. However, EPPI has some limitations in lab experiments. EPPI is toxic and should be handled with care. Moreover, EPPI is not water-soluble, which limits its use in aqueous solutions.
未来方向
EPPI has several potential future directions for scientific research. EPPI can be used in the synthesis of novel materials, such as polymers and surfactants, with unique properties. EPPI can also be used as a starting material for the synthesis of novel pharmaceuticals with improved efficacy and safety profiles. Moreover, EPPI can be further studied for its potential applications in various fields, such as agriculture, food science, and environmental science.
Conclusion
EPPI is a versatile chemical compound that has gained attention in scientific research due to its potential applications in various fields. EPPI can be synthesized using simple methods and has been found to exhibit antimicrobial, anti-inflammatory, and anticancer properties. EPPI has several advantages as a chemical compound for lab experiments, but also has some limitations. EPPI has several potential future directions for scientific research, which can lead to the development of novel materials and pharmaceuticals with improved properties.
合成方法
The synthesis of EPPI involves the reaction of ethanolamine with 3-(p-(phenoxyMethyl)phenyl)propylamine. The reaction takes place in the presence of a catalyst, such as triethylamine, at room temperature. The yield of EPPI can be improved by using a solvent, such as acetonitrile. The reaction mechanism involves the formation of an imine bond between the two amines.
科学研究应用
EPPI has been extensively studied for its potential applications in various fields. EPPI has been used in the synthesis of polyurethane foams, surfactants, and pharmaceuticals. EPPI has also been studied for its antimicrobial, anti-inflammatory, and anticancer properties. EPPI has been found to exhibit potent antimicrobial activity against various bacteria and fungi. EPPI has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, EPPI has shown promising anticancer activity by inducing apoptosis in cancer cells.
属性
CAS 编号 |
19733-84-7 |
|---|---|
产品名称 |
ETHANOL, 2,2'-((3-(p-(PHENOXYMETHYL)PHENYL)PROPYL)IMINO)DI- |
分子式 |
C20H27NO3 |
分子量 |
329.4 g/mol |
IUPAC 名称 |
2-[2-hydroxyethyl-[3-[4-(phenoxymethyl)phenyl]propyl]amino]ethanol |
InChI |
InChI=1S/C20H27NO3/c22-15-13-21(14-16-23)12-4-5-18-8-10-19(11-9-18)17-24-20-6-2-1-3-7-20/h1-3,6-11,22-23H,4-5,12-17H2 |
InChI 键 |
JCTQHLAPAKSNOD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)CCCN(CCO)CCO |
规范 SMILES |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)CCCN(CCO)CCO |
其他 CAS 编号 |
19733-84-7 |
同义词 |
2,2'-[[3-(4-Phenoxymethylphenyl)propyl]imino]diethanol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



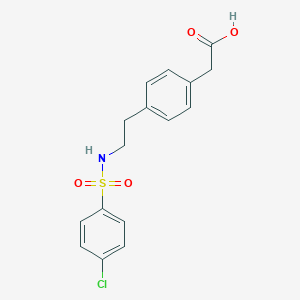
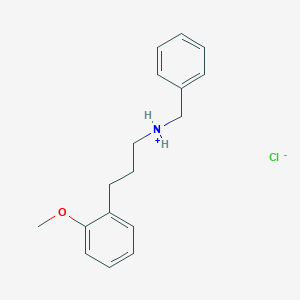
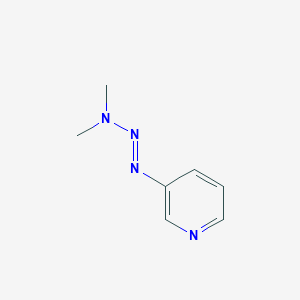
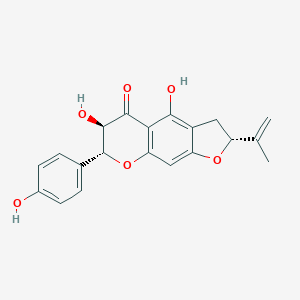
![27-Methylhexacyclo[12.12.1.03,12.05,10.016,25.018,23]heptacosa-3,5,7,9,11,16,18,20,22,24-decaen-27-ol](/img/structure/B34683.png)
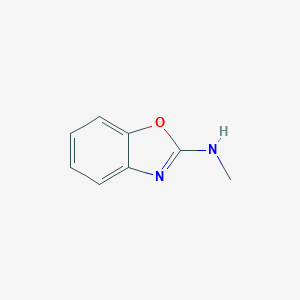
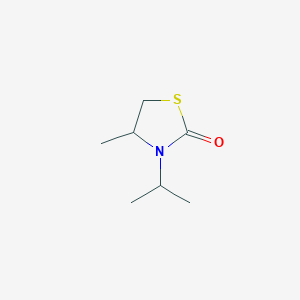
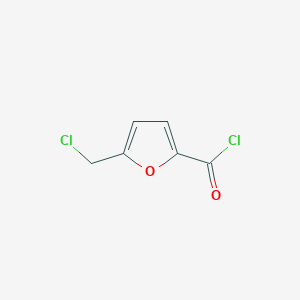
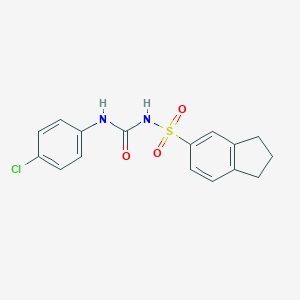
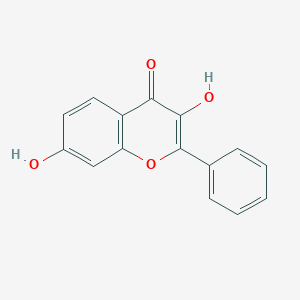
![[4,4'-Biphenanthrene]-3,3'-diol](/img/structure/B34698.png)
